molecular formula C18H17NO2S2 B2486595 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1797964-68-1

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2486595
CAS No.: 1797964-68-1
M. Wt: 343.46
InChI Key: IJQCDWPXQMYORR-UHFFFAOYSA-N
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Description

N-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a structurally complex acetamide derivative featuring dual thiophene rings. The primary thiophene moiety at position 2 is substituted with a hydroxyphenylmethyl group, while the acetamide linker connects to a second thiophene ring.

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-17(11-14-7-4-10-22-14)19-12-15-8-9-16(23-15)18(21)13-5-2-1-3-6-13/h1-10,18,21H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQCDWPXQMYORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for Aminomethyl Group Formation

The aldehyde at position 2 is converted to the primary amine via reductive amination :

  • Reaction with ammonium acetate and sodium cyanoborohydride in methanol, yielding 5-(hydroxy(phenyl)methyl)thiophen-2-yl)methanamine.
  • Purification via column chromatography (SiO₂, ethyl acetate/hexane) ensures >95% purity.

Synthesis of 2-(Thiophen-2-yl)acetic Acid

Alkylation of Thiophene

2-(Thiophen-2-yl)acetic acid is prepared through:

  • Grignard reaction : Thiophene-2-magnesium bromide reacts with ethyl chloroacetate to form ethyl 2-(thiophen-2-yl)acetate.
  • Saponification with NaOH in ethanol/water yields the carboxylic acid.

Activation for Amide Coupling

The acid is activated as its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Alternatively, coupling agents like EDCl/HOBt enable direct amidation without isolation of the acyl chloride.

Amide Bond Formation

Coupling of Amine and Activated Acid

The amine intermediate reacts with 2-(thiophen-2-yl)acetyl chloride in dichloromethane with triethylamine as a base:

  • Reaction conditions : 0°C to room temperature, 12–24 hours.
  • Work-up : Sequential washes with HCl (1M), NaHCO₃ (sat.), and brine.
  • Isolation : Crystallization from ethanol/water affords the pure acetamide.

Microwave-Assisted Optimization

Microwave irradiation (100°C, 30 min) significantly reduces reaction time and improves yield (82% vs. 65% conventional).

Protection-Deprotection Strategies

Hydroxyl Group Protection

The hydroxyphenylmethyl group’s hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether during amidation:

  • Protection : TBSCl, imidazole, DMF, 24 hours.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF post-amidation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.3–7.5 (phenyl), δ 6.8–7.1 (thiophene), and δ 3.8 (N–CH₂–).
  • IR : Stretches at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N–H).
  • MS : Molecular ion peak at m/z 382.1 [M+H]⁺.

Purity Assessment

HPLC (C18 column, acetonitrile/water) confirms >98% purity.

Challenges and Mitigation

Regioselectivity in Thiophene Functionalization

Competitive substitution at positions 3 and 4 is minimized using directed ortho-metalation with protective groups.

Amide Bond Hydrolysis

Anhydrous conditions and low temperatures prevent hydrolysis during coupling.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

  • Cost-effective reagents : Piperidine/acetic acid catalytic system reduces expenses.
  • Continuous flow chemistry : Enhances yield (89%) and reduces reaction time.

Chemical Reactions Analysis

Amide Functionalization and Acylation

The acetamide group participates in nucleophilic acyl substitution and hydrolysis. Key reactions include:

Reaction TypeConditionsOutcomeSource
Hydrolysis Acidic (HCl, H₂SO₄) or basic (NaOH) aqueous mediaCleavage to carboxylic acid and amine derivatives
Acylation Acyl chlorides (e.g., RCOCl) in THF with triethylamineFormation of substituted amides

For example, the synthesis of analogous thiophene acetamides involves activating 2-(thiophen-2-yl)acetic acid with thionyl chloride to form the acyl chloride, followed by coupling with amines under mild conditions (THF, 25°C, 15 hours) .

Thiophene Ring Reactivity

Both thiophene rings undergo electrophilic aromatic substitution (EAS), with regioselectivity influenced by substituents:

Reaction TypeReagents/ConditionsPosition ModifiedSource
Nitration HNO₃/H₂SO₄, 0–5°CC-3 or C-5 of thiophene
Sulfonation H₂SO₄, SO₃C-2 or C-5
Halogenation Cl₂ or Br₂ in CCl₄C-3 (activated positions)

The 5-(hydroxy(phenyl)methyl)thiophen-2-yl group directs electrophiles to the C-3 position due to electron-donating effects from the hydroxyphenylmethyl substituent.

Hydroxyl Group Transformations

The benzylic hydroxyl group (-CH(OH)Ph) undergoes oxidation and nucleophilic substitution:

Reaction TypeReagents/ConditionsProductSource
Oxidation KMnO₄/H⁺ or CrO₃Ketone formation (C=O)
Esterification Acetic anhydride, H₂SO₄Acetate ester
Mitsunobu Reaction DIAD, PPh₃, ROHEther or alkylated derivatives

Oxidation to the ketone derivative enhances electrophilicity at the benzylic position, enabling further condensation reactions.

Cross-Coupling Reactions

The thiophene rings serve as substrates for palladium-catalyzed cross-couplings:

Reaction TypeCatalysts/ReagentsApplicationsSource
Suzuki-Miyaura Pd(PPh₃)₄, aryl boronic acidsBiaryl or heteroaryl conjugation
Stille Coupling Pd₂(dba)₃, SnR₃Introduction of alkyl/aryl groups

For instance, bromination at C-5 of the thiophene ring enables Suzuki coupling with phenyl boronic acids to generate biaryl derivatives under optimized conditions (dioxane, 80°C, 12 hours) .

Cyclization and Heterocycle Formation

The compound’s structure facilitates intramolecular cyclization:

Reaction TypeConditionsProductSource
Beckmann Rearrangement HCl, heatThiazole or isoxazole derivatives
Heterocyclization NaOEt, ethanolFused thiophene-oxadiazole systems

For example, treatment with hydroxylamine hydrochloride followed by Beckmann rearrangement yields acetamide-linked heterocycles, as observed in related thiophene carboxamide syntheses .

Comparative Reactivity Table

Key functional groups ranked by reactivity:

Functional GroupReactivity (Scale: 1–5)Preferred Reactions
Benzylic hydroxyl (-CH(OH)Ph)4Oxidation, esterification
Thiophene rings3EAS, cross-coupling
Acetamide (-NHCOCH₂-)2Hydrolysis, acylation

Scientific Research Applications

Chemistry

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with potential applications in different fields.

Biology

The compound is being investigated for its potential as a biochemical probe or inhibitor . The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the thiophene rings may engage in π-π interactions, which can modulate enzyme activity or receptor signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential against various diseases. Preliminary studies suggest it may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth and proliferation.

Industry

The compound finds utility in the development of advanced materials and polymers . Its chemical stability and reactivity make it an attractive candidate for creating materials with enhanced properties for applications in electronics and coatings.

Research indicates that this compound may display significant biological activities:

  • Anticancer Activity : Studies have shown potential anticancer effects through enzyme inhibition.
  • Antibacterial Properties : The compound's structural components suggest it could possess antibacterial activity, warranting further investigation into its efficacy against various pathogens.

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that the compound inhibits cell proliferation in certain cancer cell lines, suggesting a need for further exploration into its mechanisms and therapeutic potential.
  • Biochemical Probes : Research has indicated that derivatives of this compound can effectively serve as probes for studying enzyme activities related to metabolic disorders.

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiophene rings may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

  • Structure: Replaces the hydroxyphenylmethyl group with a cyano (-CN) substituent.
  • Synthesis: Two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by reaction with 2-aminothiophene-3-carbonitrile.

N-(Thiophen-2-ylmethyl)acetamide ()

  • Structure : Simplifies the target compound by removing the hydroxyphenyl and second thiophene moieties.
  • Properties: Lower molecular weight (C₈H₉NOS vs. C₁₈H₁₇NO₂S₂) reduces steric hindrance, likely improving solubility in polar solvents.
  • Applications : Serves as a precursor for more complex derivatives in drug discovery .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

  • Structure : Substitutes one thiophene with a thiazole ring and introduces dichlorophenyl groups.

Physicochemical and Spectroscopic Comparisons

Table 1: Comparative Data for Selected Acetamide Derivatives

Compound Name Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR) Reference
Target Compound* Not reported Expected δ 6.5–7.5 (thiophene H), δ 4.2–4.5 (CH₂)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Not reported δ 7.2–7.4 (thiophene H), δ 3.8 (CH₂CO)
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide 186–187 90 δ 7.8 (Ar-H), δ 4.3 (CH₂S)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 489–491 δ 7.5 (dichlorophenyl H), δ 4.1 (CH₂CO)

*Data inferred from analogues due to lack of direct evidence.

Biological Activity

Overview

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound featuring thiophene rings and a hydroxyphenyl group. These structural components suggest potential biological activities, particularly in medicinal chemistry, where such compounds are explored for their therapeutic properties.

Chemical Structure

The compound can be described by the following IUPAC name:
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-thiophen-2-ylacetamide .

Its chemical formula is C18H17NO2S2C_{18}H_{17}NO_2S_2, and its molecular structure includes two thiophene rings and a hydroxyphenyl moiety, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiophene rings may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as:

  • Enzyme Inhibition : Potentially acting as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with receptor sites to alter signaling pathways.

Antiviral Activity

Recent studies have highlighted the potential of thiophene derivatives as antiviral agents. For instance, compounds structurally similar to this compound have shown promising activity against viral RNA polymerases, which are crucial for viral replication. In vitro studies indicated that certain thiophene derivatives inhibited the activity of NS5B RNA polymerase by over 95%, suggesting that similar mechanisms could be explored for this compound .

Cytotoxicity and Antiproliferative Effects

Research has also focused on the cytotoxic effects of thiophene-based compounds in cancer cell lines. For example, studies on derivatives with structural similarities have demonstrated significant antiproliferative effects in non-small cell lung cancer (NSCLC) models. The compounds were evaluated for their IC50 values, revealing effective concentrations that inhibit cell growth and induce apoptosis .

Case Studies

  • Study on Enzyme Inhibition : A derivative similar to this compound was tested against lipoxygenases (LOXs), which are implicated in various cancers. The study found that certain modifications enhanced inhibitory activity against these enzymes, leading to reduced cancer cell metastasis and improved therapeutic outcomes .
  • Antiviral Screening : In a screening of various compounds for antiviral properties, derivatives were found to effectively inhibit viral replication through interaction with viral polymerases. The structure of this compound suggests it may exhibit similar properties due to its functional groups that facilitate binding to target proteins .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the unique biological activities of this compound:

Compound NameStructural FeaturesBiological Activity
N-((5-(methoxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamideMethoxy instead of hydroxy groupModerate enzyme inhibition
N-((5-(hydroxy(phenyl)methyl)furan-2-yl)methyl)-2-(furan-2-yl)acetamideFuran rings instead of thiopheneLower antiviral activity

This table illustrates how variations in functional groups can influence biological activity.

Q & A

Q. What are the critical steps and conditions for synthesizing N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide with high purity?

Answer: The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Reactions often proceed at reflux conditions (e.g., 80–110°C) to ensure completion .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity for amide bond formation .
  • Reaction time : Extended reflux periods (5–7 hours) are typical for cyclization or substitution steps .
  • Purification : Chromatography (HPLC) or recrystallization (ethanol) removes impurities .

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepSolventTemperature (°C)Time (h)Yield (%)Source
CyclizationToluene/Water1005–770–85
Amide CouplingDMF25 (RT)12–2460–75
Thioether FormationDichloromethane40–503–480–90

Q. Which analytical techniques are essential for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by separating unreacted intermediates .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side reactions during synthesis?

Answer:

  • Control competing pathways : Use anhydrous conditions to prevent hydrolysis of thioacetamide groups .
  • Catalyst selection : Bases like potassium carbonate improve nucleophilic substitution efficiency .
  • Stepwise monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) tracks reaction progress .
  • Temperature gradients : Gradual heating avoids exothermic decomposition of sensitive intermediates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Answer:

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals in aromatic regions .
  • Isotopic labeling : Use deuterated solvents to eliminate solvent interference in NMR .
  • Computational modeling : Compare experimental IR/MS data with DFT-calculated spectra to confirm structural assignments .

Q. Table 2: Common Data Contradictions and Solutions

IssueLikely CauseResolution Method
Extra MS fragmentsImpurities or degradationRepeat purification
Unassigned NMR peaksDiastereomersChiral HPLC separation
IR band mismatchSolvent residueDry sample under vacuum

Q. How to design biological assays to evaluate this compound’s activity while mitigating false positives?

Answer:

  • In vitro enzyme assays : Measure IC₅₀ values for target enzymes (e.g., kinases) with negative controls (DMSO-only) .
  • Cellular toxicity screening : Use MTT assays on healthy cell lines to rule out nonspecific cytotoxicity .
  • Dose-response curves : Validate activity across 3+ concentrations to ensure reproducibility .
  • Blind studies : Mask compound identity during assay execution to reduce bias .

Q. What are the implications of this compound’s functional groups for its reactivity and stability?

Answer:

  • Thiophene rings : Participate in π-π stacking with biological targets but are prone to oxidation; store under inert gas .
  • Hydroxy(phenyl)methyl group : Acts as a hydrogen bond donor but may undergo dehydration under acidic conditions .
  • Acetamide moiety : Stable in physiological pH but hydrolyzes in strong acids/bases; avoid aqueous storage .

Methodological Considerations

  • Synthetic scalability : Pilot reactions at 0.1–1 mmol scale before scaling up to conserve reagents .
  • Data documentation : Maintain detailed logs of reaction conditions (e.g., humidity, stirring rate) to troubleshoot failures .

For further structural insights, refer to PubChem data (InChIKey: TVXLFURNHZAFQI-UHFFFAOYSA-N) and analogous compounds .

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